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This guide provides a comprehensive comparison of the clinical efficacy and safety profile of
eliapixant, a selective P2X3 receptor antagonist, across various patient populations. The
development of eliapixant was discontinued by Bayer in 2022 due to the overall benefit-risk
assessment, including instances of potential drug-induced liver injury[1][2][3]. Despite its
discontinuation, the data from its clinical trial program offers valuable insights for researchers in
the field of sensory hypersensitization and P2X3-targeted therapies. This document
summarizes the available quantitative data, details the experimental protocols of key studies,
and presents a comparative analysis with the alternative P2X3 antagonist, gefapixant.

Mechanism of Action: P2X3 Receptor Antagonism

Eliapixant is a potent and selective antagonist of the P2X3 receptor[4]. These receptors are
ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), which is
released in response to tissue damage or inflammation. P2X3 receptors are predominantly
expressed on sensory nerve fibers and are implicated in the pathophysiology of various
conditions characterized by neuronal hypersensitization, such as chronic cough,
endometriosis-associated pain, overactive bladder, and neuropathic pain. By blocking the P2X3
receptor, eliapixant was developed to modulate the signaling pathways involved in cough
reflex hypersensitivity and chronic pain.

P2X3 Receptor Signhaling Pathway in Sensory Neurons
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Caption: P2X3 receptor activation by ATP and inhibition by eliapixant.
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Efficacy of Eliapixant in Refractory Chronic Cough
(RCC)

The most promising results for eliapixant were observed in patients with refractory chronic
cough (RCC), a condition characterized by a persistent cough of unknown etiology or one that
Is refractory to treatment of underlying conditions.

Table 1: Efficacy of Eliapixant in Patients with Refractory
Chronic Cough (Phase 2b PAGANINI Study)

Baseline 24-h Change from

Treatment Number of Cough Count Baseline in 24- Reduction vs.

Group (twice Patients (Per (geometric h Cough Placebo

daily) Protocol) mean, Count at Week (relative %)
coughs/h) 12 (relative %)

Placebo 74 15.7 - 19.7 -34%

Eliapixant 25 mg 67 15.7 - 19.7 -44% -14%

Eliapixant 75 mg 69 15.7 - 19.7 -54% -29%

Eliapixant 150
73 15.7 - 19.7 -49% -22%
mg

A statistically significant dose-response was observed (p<0.1 for all models).

Table 2: Efficacy of Eliapixant in Patients with Refractory
Chronic Cough (Phase 2a Study)
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Treatment Group (twice

Number of Patients

Reduction in 24-h Cough
Frequency vs. Placebo at 1

daily)
week
Placebo 37
Eliapixant 50 mg 37 Significant Reduction
Eliapixant 200 mg 37 Significant Reduction
o 25% (90% CI 11.5-36.5%;
Eliapixant 750 mg 37

p=0.002)

Comparative Efficacy: Eliapixant vs. Gefapixant in

RCC

Gefapixant is another P2X3 receptor antagonist. A comparison of the clinical trial data for

eliapixant and gefapixant in RCC provides context for the therapeutic potential of this drug

class.

Table 3: Comparative Efficacy of P2X3 Antagonists in

Refractory Chronic Cough

Reduction in

Dose (twice Treatment 24-h Cough
Drug Study . .
daily) Duration Frequency vs.
Placebo
o PAGANINI
Eliapixant 75 mg 12 weeks 29%
(Phase 2b)
Gefapixant Phase 2b 50 mg 12 weeks 37%
_ COUGH-1
Gefapixant 45 mg 12 weeks 18.5%
(Phase 3)
_ COUGH-2
Gefapixant 45 mg 24 weeks 14.6%
(Phase 3)
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Efficacy of Eliapixant in Other Patient Populations

Eliapixant was also investigated for other conditions associated with neuronal
hypersensitization. However, the clinical trials in these populations did not demonstrate
efficacy.

Endometriosis-Associated Pelvic Pain (EAPP)

The Phase 2b SCHUMANN study evaluated eliapixant for the treatment of EAPP. The study
was terminated early for safety reasons, and no significant difference in pain reduction was
observed between the eliapixant and placebo groups. The active comparator, elagolix, showed
better pain reduction.

Overactive Bladder (OAB)

In the Phase 2a OVADER study, eliapixant did not meet the primary endpoint for the treatment
of OAB with urgency urinary incontinence. There was no significant difference in the reduction
of urgency urinary incontinence episodes per 24 hours compared to placebo.

Diabetic Neuropathic Pain (DNP)

The Phase 2a PUCCINI study for DNP was also terminated after failing to meet its primary
endpoint. Eliapixant did not show a relevant improvement in pain intensity scores compared to
placebo; in fact, the placebo group showed a greater reduction in pain.

Table 4: Summary of Eliapixant Efficacy in Different
Patient Populations

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

L Primary
Indication Study Phase . Outcome
Endpoint
Refractory Reduction in 24-
_ PAGANINI 2b Met
Chronic Cough h cough count
Endometriosis- Reduction in Not Met
Associated SCHUMANN 2b mean worst (terminated
Pelvic Pain EAPP early)
Overactive Reduction in UUI
OVADER 2a _ Not Met
Bladder episodes/24h
) ) Reduction in 24-
Diabetic .
PUCCINI 2a h average pain Not Met

Neuropathic Pain

intensity

Safety and Tolerability

Across the clinical trial program, eliapixant was generally well-tolerated, with most adverse

events being mild to moderate in severity. A key differentiating factor for eliapixant compared

to the less selective P2X3 antagonist gefapixant was a lower incidence of taste-related side

effects. However, the emergence of a drug-induced liver injury signal ultimately led to the

discontinuation of its development.

Table 5: Incidence of Taste-Related Adverse Events

(Eliapixant vs. Gefapixant in RCC)

Incidence of Taste-

Drug Study Dose (twice daily) T

Eliapixant PAGANINI (Phase 2b) 25 mg 4%

75 mg 15%

150 mg 24%

Gefapixant Phase 2b 50 mg 48% (Dysgeusia)

Gefapixant COUGH-1 & COUGH- 45 mg ~58-69% (Any taste-
2 (Phase 3) related AE)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Experimental Protocols

PAGANINI Study (Eliapixant in RCC) - Phase 2b

e Design: Randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-

finding study.

 Participants: Adults with RCC lasting = 12 months and a cough severity of = 40 mm on a

visual analog scale.

« Intervention: Participants were randomized (1:1:1:1) to receive oral eliapixant (25 mg, 75

mg, or 150 mg) or placebo twice daily for 12 weeks.

e Primary Endpoint: Change from baseline in 24-hour cough count at Week 12, measured by

an ambulatory cough recording device.

Experimental Workflow for the PAGANINI Study
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Caption: Workflow of the Phase 2b PAGANINI clinical trial.
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SCHUMANN Study (Eliapixant in EAPP) - Phase 2b

» Design: Randomized, placebo- and active comparator-controlled, double-blind to placebo,
open-label to comparator, parallel-group, multicenter, dose-finding study.

o Participants: Women with surgically diagnosed endometriosis and defined EAPP criteria.

« Intervention: Participants were randomized to twice-daily oral eliapixant (25 mg, 75 mg, or
150 mg), placebo, or once-daily elagolix 150 mg for 12 weeks.

e Primary Endpoint: Absolute change in mean worst EAPP from baseline to the end of the
intervention.

Conclusion

The clinical development of eliapixant provided mixed results. While it demonstrated a clear
dose-dependent efficacy in reducing cough frequency in patients with refractory chronic cough,
with a favorable taste-related side effect profile compared to the less selective P2X3 antagonist
gefapixant, it failed to show a clinical benefit in patients with endometriosis-associated pelvic
pain, overactive bladder, or diabetic neuropathic pain. The discontinuation of the entire
eliapixant program due to safety concerns, specifically a potential for drug-induced liver injury,
underscores the challenges in developing novel therapies, even with a promising mechanism
of action. The data from the eliapixant trials, particularly in RCC, remain a valuable resource
for the ongoing research and development of P2X3-targeted therapies for sensory
hypersensitization disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Eliapixant: A Comparative Analysis of Efficacy Across
Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607290#efficacy-of-eliapixant-in-different-patient-
populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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